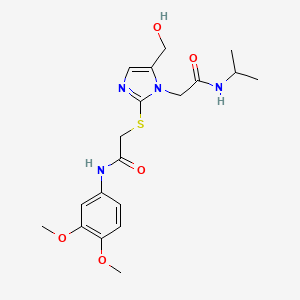

N-(3,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Description

N-(3,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a structurally complex acetamide derivative featuring:

- A 3,4-dimethoxyphenyl group attached to the acetamide nitrogen, providing electron-donating methoxy substituents that influence electronic and steric properties.

- A thioether linkage connecting the acetamide to a substituted imidazole ring.

- A 1-(2-(isopropylamino)-2-oxoethyl) side chain, introducing a secondary amide and branched alkyl group, likely affecting solubility and target interactions.

While direct biological data for this compound is unavailable in the provided evidence, its structural motifs align with bioactive acetamide derivatives reported in antimicrobial, anticancer, and enzyme-inhibitory contexts .

Properties

IUPAC Name |

2-[2-[2-(3,4-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N4O5S/c1-12(2)21-17(25)9-23-14(10-24)8-20-19(23)29-11-18(26)22-13-5-6-15(27-3)16(7-13)28-4/h5-8,12,24H,9-11H2,1-4H3,(H,21,25)(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWYGGKDECBOJCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C(=CN=C1SCC(=O)NC2=CC(=C(C=C2)OC)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3,4-dimethoxyphenyl)-2-((5-(hydroxymethyl)-1-(2-(isopropylamino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a complex organic compound with potential therapeutic applications. Its unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in various models, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a 3,4-dimethoxyphenyl group linked to a thioacetamide moiety, which is further substituted with a hydroxymethyl group and an imidazole ring. The presence of these functional groups suggests potential interactions with biological macromolecules such as proteins and nucleic acids.

IUPAC Name

This compound

Molecular Formula

C₁₈H₂₃N₃O₅S

Molecular Weight

373.45 g/mol

The biological activity of this compound is thought to involve modulation of specific enzyme activities and receptor interactions. Preliminary studies suggest that the compound may inhibit certain kinases or other enzymes involved in cellular signaling pathways.

Pharmacological Studies

Recent research has highlighted several key areas where this compound shows promise:

- Anticancer Activity : In vitro studies have demonstrated that the compound can induce apoptosis in various cancer cell lines. For instance, treatment with this compound resulted in increased caspase activation and PARP cleavage, indicating its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has shown efficacy in reducing inflammation markers in animal models. It appears to modulate the expression of pro-inflammatory cytokines, suggesting a role in inflammatory diseases .

- Neuroprotective Properties : Some studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

| Study | Model | Findings |

|---|---|---|

| Study 1 | Cancer Cell Lines | Induced apoptosis via caspase pathway activation |

| Study 2 | Animal Model (Inflammation) | Reduced levels of TNF-alpha and IL-6 |

| Study 3 | Neuronal Cells | Decreased oxidative stress markers |

Comparison with Similar Compounds

Key Observations :

- Aryl Group Variations: The target’s 3,4-dimethoxyphenyl group contrasts with electron-withdrawing substituents (e.g., Cl, NO₂) in analogs. Methoxy groups may enhance metabolic stability compared to halogenated derivatives .

- Side Chains: The isopropylamino-oxoethyl group in the target is unique; most analogs feature simpler alkyl or aryl substituents, suggesting distinct pharmacokinetic profiles.

Physicochemical Properties

Property Trends :

- The target’s hydroxymethyl group may improve aqueous solubility compared to halogenated analogs (e.g., 9c, Compound I), though methoxy groups could offset this via increased lipophilicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.